molecular formula C16H19ClN2O3S B11130243 methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate

methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate

Katalognummer: B11130243
Molekulargewicht: 354.9 g/mol
InChI-Schlüssel: SHGXMJKPUSUCCM-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate typically involves the reaction of 4-chloro-1H-indole with acetyl chloride to form the intermediate 4-chloro-1H-indol-1-yl acetate. This intermediate is then reacted with L-methionine methyl ester in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-yl acetate

Uniqueness

Methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate is unique due to its specific substitution pattern and the presence of the L-methioninate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C16H19ClN2O3S

Molekulargewicht

354.9 g/mol

IUPAC-Name

methyl (2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C16H19ClN2O3S/c1-22-16(21)13(7-9-23-2)18-15(20)10-19-8-6-11-12(17)4-3-5-14(11)19/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI-Schlüssel

SHGXMJKPUSUCCM-ZDUSSCGKSA-N

Isomerische SMILES

COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=CC=C2Cl

Kanonische SMILES

COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.